(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the condensation of 3,5,7-trimethylbenzo[d]thiazol-2(3H)-one with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promising results in biological studies, particularly as an anticancer and antibacterial agent. It has been evaluated for its cytotoxic activity against various cancer cell lines, including MCF-7 and HeLa, and has demonstrated significant antibacterial activity against different bacterial strains .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and semiconductors for plastic electronics .
Mechanism of Action
The mechanism of action of (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). This inhibition leads to the deactivation of tumor suppressor proteins like PTEN, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
2-hydrazinobenzothiazole: Used as a corrosion inhibitor and in the synthesis of other heterocyclic compounds.
Uniqueness
(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide stands out due to its unique trimethyl substitution pattern on the benzo[d]thiazole ring, which enhances its biological activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-methyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-8(2)13(17)15-14-16(5)11-7-9(3)6-10(4)12(11)18-14/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRHHWFEVCGGCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)C)S2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.